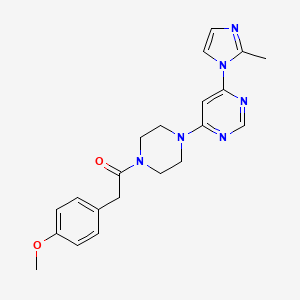

2-(4-methoxyphenyl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-16-22-7-8-27(16)20-14-19(23-15-24-20)25-9-11-26(12-10-25)21(28)13-17-3-5-18(29-2)6-4-17/h3-8,14-15H,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZLPQATSOYBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenyl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 361.5 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and an imidazole group, which are known to contribute to various biological activities.

Research indicates that the compound exhibits multiple mechanisms of action, primarily through interaction with various biological targets:

- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which is crucial in cancer biology. For instance, it has demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress-related cellular damage .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating effective dose ranges .

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT-116 | 6.2 |

| T47D | 27.3 |

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has also been investigated:

- Acetylcholinesterase Inhibition : It has shown potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound against multiple cancer types. The researchers found that it significantly inhibited tumor growth in xenograft models, supporting its potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of oxidative stress. Results indicated that it reduced neuronal cell death and improved cognitive function in animal models, suggesting its utility in treating neurodegenerative disorders.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazole and piperazine exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have been tested against various bacterial strains, showing promising results in inhibiting growth. The presence of the imidazole ring is often linked to enhanced activity against resistant bacterial strains.

Case Study: Antibacterial Testing

A study evaluated the antibacterial efficacy of related compounds against Escherichia coli and Staphylococcus aureus. The results demonstrated a notable inhibition zone, suggesting that modifications to the imidazole structure can enhance antibacterial potency .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. The imidazole and pyrimidine derivatives have been explored for their ability to inhibit cancer cell proliferation. Research indicates that these compounds may interfere with cell signaling pathways crucial for tumor growth.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on various cancer cell lines revealed that similar compounds induced apoptosis in cancer cells at micromolar concentrations. This highlights the potential for developing new anticancer agents based on this scaffold .

Neurological Applications

Compounds containing piperazine rings are known for their neuropharmacological effects. They may act as serotonin receptor modulators or dopamine antagonists, which are crucial in treating conditions like anxiety and depression.

Case Study: Neuropharmacological Screening

A series of piperazine derivatives were screened for their effects on neurotransmitter systems. Results showed that specific modifications led to increased binding affinity for serotonin receptors, indicating potential use in psychiatric disorders .

Future Directions in Research

Given the promising applications of 2-(4-methoxyphenyl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone , further research should focus on:

- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and reduce costs.

- Mechanism of Action Studies : Investigating the molecular mechanisms underlying its biological activities to better understand its therapeutic potential.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics, toxicity, and efficacy in real biological systems.

Table 2: Summary of Research Findings

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Target Selectivity: The pyrimidine-imidazole group in the target compound differentiates it from triazole-containing analogues (e.g., ), which often exhibit kinase or antiproliferative activity. Imidazole derivatives are more commonly associated with GPCR modulation, as seen in dual H1/H4 ligands .

Piperazine Modifications :

- Replacement of the ethylpiperazine in the benzoimidazole analogue with a pyrimidine-imidazole-substituted piperazine in the target compound may reduce off-target effects on histamine receptors while retaining affinity for kinase domains.

Biological Activity Trends :

- Compounds with chloropyrimidine-triazole motifs (e.g., ) show stronger antiproliferative effects, whereas the target compound’s imidazole-pyrimidine hybrid may favor receptor-based mechanisms.

Research Findings and Mechanistic Insights

- However, its lack of a pyridinylaminoethyl chain (cf. ) may limit H1 receptor affinity.

- Kinase Interactions : Pyrimidine derivatives (e.g., ) often inhibit kinases via ATP-binding pocket interactions. The target compound’s 2-methylimidazole group could mimic adenine in ATP, though this requires experimental validation.

- Metabolic Stability : The 4-methoxyphenyl group may confer resistance to oxidative metabolism compared to fluorophenyl or chlorophenyl analogues .

Q & A

Q. What in vivo models are suitable for assessing neuroprotective effects?

- Model Selection :

- 6-OHDA-Lesioned Rats : Evaluate dopamine neuron preservation via HPLC quantification of striatal DA .

- Scopolamine-Induced Memory Deficit Mice : Test cognitive improvement using Morris water maze .

- Dosing : Administer 10 mg/kg (oral) daily for 14 days; monitor plasma exposure (Cmax ~1.5 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.